GDP-alpha-D-Mannose, Disodium Salt
Description
Significance in Biological Systems and Glycobiology
The importance of GDP-alpha-D-mannose lies in its role as the precursor for the mannosylation of proteins and lipids, a critical post-translational modification. These mannosylated molecules, or glycoconjugates, are involved in a wide range of biological functions, including protein folding and stability, cell-cell recognition, immune responses, and signal transduction. glpbio.com In eukaryotes, GDP-alpha-D-mannose is the activated form of mannose used in all glycosylation reactions. wikipedia.org
Mutations in the enzymes involved in the biosynthesis of GDP-alpha-D-mannose can lead to severe diseases. For instance, defects in GDP-mannose pyrophosphorylase B (GMPPB), an enzyme that catalyzes the formation of GDP-mannose, can cause congenital and limb-girdle muscular dystrophies due to the hypoglycosylation of α-dystroglycan. nih.gov In various bacteria, GDP-alpha-D-mannose is a key building block for the synthesis of the cell wall, lipopolysaccharides, and other essential surface structures. nih.govebi.ac.uknih.gov For example, it is crucial for the formation of the cell wall lipoarabinomannan in Mycobacterium smegmatis. nih.gov
The biosynthesis of GDP-alpha-D-mannose can occur through two primary pathways: the de novo pathway, which starts from glucose, and the salvage pathway, which utilizes free mannose. nih.gov The de novo pathway involves the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355), then to mannose-1-phosphate, and finally to GDP-alpha-D-mannose. reactome.org The salvage pathway begins with the phosphorylation of mannose to mannose-6-phosphate. nih.gov
Overview of its Role as a Nucleotide Sugar Donor
GDP-alpha-D-mannose functions as a high-energy donor of mannosyl residues in reactions catalyzed by a class of enzymes known as mannosyltransferases. wikipedia.org These enzymes transfer the mannose moiety from GDP-alpha-D-mannose to a variety of acceptor molecules, such as growing oligosaccharide chains on proteins and lipids. nih.gov
This process is fundamental to the assembly of N-linked glycans, which are crucial for the proper folding and function of many eukaryotic proteins. glpbio.com GDP-alpha-D-mannose is the direct donor for the first five mannose residues in the synthesis of the lipid-linked oligosaccharide precursor (GlcNAc2Man5-PP-Dolichol). reactome.orgnih.gov It is also the precursor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), another important mannose donor in the endoplasmic reticulum. nih.gov
Furthermore, GDP-alpha-D-mannose is a precursor for other nucleotide sugars, such as GDP-L-fucose, which is essential for the synthesis of fucosylated glycans involved in various biological recognition events. glpbio.comhmdb.ca The conversion of GDP-alpha-D-mannose to GDP-L-fucose is a critical metabolic branch point. hmdb.ca
Chemical and Physical Properties
The disodium (B8443419) salt of GDP-alpha-D-mannose is a white to off-white powder or crystalline solid. sigmaaldrich.com It is highly soluble in water. glpbio.com The key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₅Na₂O₁₆P₂ | sigmaaldrich.comcymitquimica.comscbt.com |
| Molecular Weight | 649.30 g/mol | sigmaaldrich.comcymitquimica.comscbt.com |
| CAS Number | 103301-73-1 | glpbio.com |
Enzymatic Synthesis and Purification
The synthesis of GDP-alpha-D-mannose is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. wikipedia.orgwikipedia.org This enzyme facilitates the reaction between guanosine (B1672433) triphosphate (GTP) and alpha-D-mannose-1-phosphate. nih.gov
Researchers have developed various methods for the enzymatic synthesis and purification of GDP-alpha-D-mannose for research purposes. One approach involves the use of a multi-enzyme cascade. For example, a system using five enzymes to synthesize and continuously regenerate GDP-alpha-D-mannose from mannose and polyphosphate has been described. nih.gov Another method utilizes recombinant phosphomannomutase and GDP-α-D-mannose pyrophosphorylase from Salmonella enterica for the batch synthesis of the compound from D-mannose and GTP. oup.com
Purification of the synthesized GDP-alpha-D-mannose is often achieved through chromatographic techniques. High-performance anion-exchange chromatography (HPAE-PAD) is a sensitive method for the analysis and purification of GDP-alpha-D-mannose. nih.govthermofisher.com Affinity chromatography, using materials like concanavalin (B7782731) A-Sepharose, can also be employed to separate GDP-alpha-D-mannose from other nucleotide sugars based on the specific interaction of the mannose moiety. nih.govgbiosciences.com Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, has also been successfully used to separate GDP-alpha-D-mannose from similar compounds like GDP-fucose. sielc.com
Table of Compounds
An In-Depth Look at GDP-alpha-D-Mannose, Disodium Salt
Guanosine diphosphate (B83284) alpha-D-mannose (GDP-alpha-D-mannose) is a crucial nucleotide sugar that plays a fundamental role in a multitude of metabolic pathways. wikipedia.orgsigmaaldrich.com Specifically, its disodium salt form is a stable derivative often utilized in research. This article delves into the intricate biosynthesis of this vital compound, exploring the enzymatic reactions, subcellular locations, and regulatory processes that govern its formation.
GDP-alpha-D-mannose is an essential precursor for the synthesis of various glycoconjugates, including N-linked glycans, which are vital for the proper folding, stability, and function of proteins in eukaryotes. wikipedia.orgglpbio.com It serves as a mannose donor in reactions catalyzed by mannosyltransferases. sigmaaldrich.comglpbio.com Furthermore, it is a precursor for the biosynthesis of other nucleotide sugars, such as GDP-beta-L-fucose. glpbio.comhmdb.ca
Biosynthesis of GDP-alpha-D-Mannose
The formation of GDP-alpha-D-mannose is a multi-step process that begins with the sugar mannose and culminates in the activated nucleotide sugar ready for use in glycosylation reactions. wikipedia.orgreactome.org This pathway involves several key enzymes acting in a sequential manner.
Enzymatic Pathways and Key Intermediates
The biosynthesis of GDP-alpha-D-mannose can proceed through a de novo pathway starting from glucose or a salvage pathway that utilizes free mannose. nih.gov Both pathways converge on the intermediate mannose-6-phosphate.
The journey begins with the uptake of mannose into the cell. In various organisms, including the parasite Trypanosoma brucei, D-mannose is transported across the cell membrane. nih.gov This uptake can be competitively inhibited by D-glucose, suggesting a shared transport mechanism. nih.gov
Once inside the cell, mannose is phosphorylated to D-mannose-6-phosphate. This reaction is catalyzed by the enzyme hexokinase , the same enzyme that phosphorylates glucose in the initial step of glycolysis. nih.govyoutube.com In some organisms, a specific mannose kinase can also perform this phosphorylation. mdpi.com
Mannose-6-phosphate stands at a metabolic crossroads. It can be reversibly converted to fructose-6-phosphate by the enzyme mannose-6-phosphate isomerase (MPI) , also known as phosphomannose isomerase (PMI). wikipedia.orgebi.ac.ukuniprot.org This isomerization provides a link to the glycolytic pathway, allowing cells to either synthesize mannose derivatives from fructose-6-phosphate or channel excess mannose into glycolysis. nih.govwikipedia.org MPI is a zinc-dependent metalloenzyme. wikipedia.orgnih.gov
The next committed step towards GDP-alpha-D-mannose synthesis is the conversion of mannose-6-phosphate to mannose-1-phosphate. This intramolecular phosphoryl group transfer is catalyzed by the enzyme phosphomannomutase (PMM) . researchgate.netnih.gov The product of this reaction, alpha-D-mannose-1-phosphate, is the direct precursor for the final step of the pathway. oup.com
The final and rate-limiting step in the biosynthesis of GDP-alpha-D-mannose is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase , more commonly known as GDP-mannose pyrophosphorylase (GMPP). wikipedia.orgwikipedia.orgplos.org This enzyme facilitates the reaction between alpha-D-mannose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-alpha-D-mannose and pyrophosphate. wikipedia.orgwikipedia.org This enzyme is highly conserved across a wide range of organisms, from bacteria to humans. plos.org
| Enzyme | EC Number | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Hexokinase | 2.7.1.1 | D-Mannose, ATP | D-Mannose-6-phosphate, ADP | Phosphorylation of mannose. nih.gov |
| Mannose-6-Phosphate Isomerase (MPI) | 5.3.1.8 | D-Mannose-6-phosphate | D-Fructose-6-phosphate | Interconversion between mannose and fructose (B13574) phosphates. wikipedia.org |
| Phosphomannomutase (PMM) | 5.4.2.8 | D-Mannose-6-phosphate | alpha-D-Mannose-1-phosphate | Isomerization of mannose phosphates. oup.com |
| Mannose-1-Phosphate Guanylyltransferase (GMPP) | 2.7.7.13 | alpha-D-Mannose-1-phosphate, GTP | GDP-alpha-D-Mannose, Pyrophosphate | Final synthesis of GDP-alpha-D-mannose. wikipedia.orgwikipedia.org |
Subcellular Localization of Biosynthetic Enzymes
The synthesis of GDP-alpha-D-mannose primarily occurs in the cytoplasm, where the necessary enzymes and substrates are located. plos.org However, the utilization of GDP-alpha-D-mannose for glycosylation takes place within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. nih.govfrontiersin.org
Therefore, a crucial aspect of this process is the transport of GDP-alpha-D-mannose from its site of synthesis in the cytoplasm into these organelles. This transport is mediated by specific GDP-mannose transporters , which are transmembrane proteins located in the membranes of the ER and Golgi. researchgate.netresearchgate.net In budding yeast, the GDP-mannose transporter is predominantly found in the Golgi apparatus. researchgate.net Studies have shown that the proper localization of this transporter to the Golgi involves a retrieval mechanism from the ER, which is dependent on its cytoplasmic tail and the coatomer complex COPI. researchgate.net
The enzymes involved in the subsequent transfer of mannose from GDP-alpha-D-mannose to growing glycan chains are also localized within the ER and Golgi. For instance, the enzyme that forms mannosyl retinyl phosphate (B84403) from GDP-mannose and retinyl phosphate has been found to be most active in the rough endoplasmic reticulum of rat liver cells. nih.govnih.gov
Regulatory Mechanisms of GDP-alpha-D-Mannose Synthesis
The synthesis of GDP-alpha-D-mannose is a tightly regulated process to ensure an adequate supply of this essential building block for glycosylation without wasteful overproduction.
One key regulatory point is the enzyme GDP-mannose pyrophosphorylase (GMPP) . The product of the reaction it catalyzes, GDP-alpha-D-mannose, acts as a feedback inhibitor. oup.com Specifically, GDP-alpha-D-mannose exhibits competitive inhibition with respect to GTP and uncompetitive inhibition with respect to mannose-1-phosphate. glpbio.comoup.com
In humans, the activity of GMPP (specifically the GMPPB isoform) is also regulated by its non-catalytic paralogue, GMPPA. frontiersin.org GMPPA can bind to GDP-mannose and interact with GMPPB, functioning as an allosteric feedback inhibitor. frontiersin.org Furthermore, recent research has indicated that the activity of GMPPB can be regulated by ubiquitination, adding another layer of control to the supply of GDP-mannose. frontiersin.org The E3 ubiquitin ligase TRIM67 has been identified as a potential candidate for mediating this ubiquitination. frontiersin.org
| Regulatory Molecule | Target Enzyme | Mechanism of Regulation | Effect on GDP-alpha-D-Mannose Synthesis |
|---|---|---|---|
| GDP-alpha-D-Mannose | GDP-mannose pyrophosphorylase (GMPP) | Competitive inhibition (vs. GTP), Uncompetitive inhibition (vs. Mannose-1-P) glpbio.comoup.com | Negative Feedback |
| GMPPA | GDP-mannose pyrophosphorylase B (GMPPB) | Allosteric feedback inhibition frontiersin.org | Negative Feedback |
| Ubiquitination | GDP-mannose pyrophosphorylase B (GMPPB) | Post-translational modification frontiersin.org | Modulation of enzyme activity |
Structure
2D Structure
Properties
Molecular Formula |
C16H25N5NaO16P2 |
|---|---|
Molecular Weight |
628.3 g/mol |
InChI |
InChI=1S/C16H25N5O16P2.Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15?;/m1./s1 |
InChI Key |
CQXNDZVLRHBYSX-KINGXSPDSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na] |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na] |
Origin of Product |
United States |
Biosynthesis of Gdp Alpha D Mannose
Regulatory Mechanisms of GDP-alpha-D-Mannose Synthesis
Allosteric Feedback Control
The biosynthesis of GDP-alpha-D-mannose is regulated by a precise mechanism of allosteric feedback inhibition, where the final product of the pathway controls the rate of its own synthesis. frontiersin.org The molecule GDP-alpha-D-mannose itself acts as an allosteric inhibitor of the catalytic enzyme complex. nih.govuniprot.org This product-mediated feedback provides an efficient way for the cell to prevent the over-accumulation of GDP-alpha-D-mannose. reactome.org
When cellular levels of GDP-alpha-D-mannose are sufficient, the molecule binds to the regulatory subunit of the enzyme complex, which in turn inhibits the catalytic activity of the entire complex. uniprot.orgreactome.org This inhibition reduces the rate of new GDP-alpha-D-mannose synthesis. Conversely, when levels of GDP-alpha-D-mannose are low, it dissociates from the regulatory subunit, releasing the inhibition and allowing the catalytic subunit to resume production.
Role of Regulatory Subunits (e.g., GMPPA)
The key to the allosteric regulation of GDP-alpha-D-mannose synthesis lies in the function of its regulatory subunit, GMPPA. frontiersin.org Unlike its counterpart GMPPB, GMPPA is catalytically inactive. nih.gov Its primary function is to act as a sensor for GDP-alpha-D-mannose concentrations within the cell. uniprot.org
GMPPA contains a binding site for GDP-alpha-D-mannose. uniprot.org When the product binds to GMPPA, it induces a conformational change that allows GMPPA to interact with and inhibit the catalytic GMPPB subunit. frontiersin.orgnih.gov This interaction effectively throttles the production of GDP-alpha-D-mannose. uniprot.org Studies have shown that GMPPA subunits can switch from a GTP-bound form, which stimulates the catalytic activity of GMPPB, to a GDP-mannose-bound form that inhibits it. reactome.org
The critical nature of this regulatory role is highlighted by genetic disorders associated with mutations in the GMPPA gene. Loss of GMPPA function leads to a disruption in the feedback inhibition mechanism. nih.govnih.gov Consequently, the GMPPB enzyme is constitutively active, resulting in abnormally high levels of GDP-alpha-D-mannose. nih.govnih.gov This demonstrates that GMPPA is an essential allosteric feedback inhibitor of GMPPB, and together they regulate the cellular supply of this vital sugar nucleotide. nih.gov
Data Tables
Table 1: Key Proteins in GDP-alpha-D-Mannose Biosynthesis
| Protein Name | Gene Name | Function |
| GDP-mannose pyrophosphorylase B (GMPPB) | GMPPB | The catalytic subunit of the mannose-1-phosphate guanylyltransferase complex; it converts Mannose-1-phosphate and GTP to GDP-mannose. frontiersin.orguniprot.org |
| GDP-mannose pyrophosphorylase A (GMPPA) | GMPPA | The regulatory subunit of the complex; it is catalytically inactive but binds to GDP-mannose to mediate allosteric feedback inhibition of GMPPB. frontiersin.orgnih.govuniprot.org |
Metabolic Roles and Pathways of Gdp Alpha D Mannose
Integration within Nucleotide Sugar Metabolism
GDP-α-D-mannose is a key intermediate in the complex network of nucleotide sugar metabolism. ebi.ac.uk The biosynthesis of GDP-α-D-mannose primarily occurs from GTP and mannose-6-phosphate (B13060355) via the action of the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GDP-MP). wikipedia.org This enzyme catalyzes the conversion of mannose-1-phosphate to GDP-α-D-mannose. wikipedia.orggenome.jp
The synthesis of GDP-α-D-mannose can be part of both a de novo pathway, where it is produced from other sugars like glucose, and a salvage pathway that utilizes free mannose. nih.gov In the de novo pathway in many organisms, glucose is converted to fructose-6-phosphate (B1210287), which is then isomerized to mannose-6-phosphate. nih.govplos.org This is followed by the conversion to mannose-1-phosphate and finally to GDP-α-D-mannose. nih.govplos.org This positions GDP-α-D-mannose at a crucial intersection, connecting glucose metabolism with the synthesis of complex carbohydrates. nih.gov
Intermediacy in Broader Carbohydrate Metabolism
The significance of GDP-α-D-mannose extends beyond its immediate role in glycosylation, as it is deeply integrated into several other major carbohydrate metabolic pathways.
Fructose (B13574) and Mannose Metabolism
GDP-α-D-mannose is a key player in the metabolism of fructose and mannose. wikipedia.orgwikipedia.org The pathway leading to GDP-α-D-mannose synthesis is directly linked to fructose metabolism, as fructose-6-phosphate, an intermediate in glycolysis, can be converted to mannose-6-phosphate by the enzyme phosphomannose isomerase (MPI). nih.govyoutube.com This mannose-6-phosphate is then converted to mannose-1-phosphate and subsequently to GDP-α-D-mannose. nih.govnih.gov This connection allows for the flow of carbon from fructose into the pathways of mannose utilization and complex glycan synthesis. nih.gov
Conversely, mannose absorbed by cells is phosphorylated to mannose-6-phosphate, which can then either enter the pathway for GDP-α-D-mannose synthesis or be isomerized to fructose-6-phosphate to enter glycolysis. youtube.comnih.gov This bidirectional link ensures a balance between energy production and the synthesis of essential glycoconjugates. nih.gov
Ascorbate (B8700270) (Vitamin C) Biosynthesis in Plants
In plants, GDP-α-D-mannose is a pivotal precursor in the primary pathway for the biosynthesis of L-ascorbic acid (vitamin C). nih.govbiorxiv.org The D-mannose/L-galactose pathway, which is the main route for ascorbate synthesis in plants, begins with GDP-α-D-mannose. biorxiv.org
The enzyme GDP-D-mannose 3',5'-epimerase (GME) converts GDP-α-D-mannose into GDP-L-galactose. nih.gov This step is considered a crucial regulatory point in the pathway. nih.gov Subsequent enzymatic reactions convert GDP-L-galactose to L-galactose-1-phosphate, then to L-galactose, and finally to L-ascorbic acid. biorxiv.org Genetic studies in plants like Arabidopsis thaliana and tomato have confirmed the essential role of the enzymes in this pathway, demonstrating that disruptions in the synthesis of GDP-α-D-mannose or its conversion to GDP-L-galactose lead to significantly reduced ascorbate levels. nih.govnih.gov
Aldarate Metabolism
While the direct involvement of GDP-α-D-mannose in aldarate metabolism is less pronounced, it is connected through its precursor role in pathways that can intersect with aldarate metabolism. For instance, in some organisms, GDP-mannose dehydrogenase can oxidize GDP-α-D-mannose to GDP-mannuronic acid. researchgate.netnih.gov Mannuronic acid is an epimer of glucuronic acid, a key component of the glucuronate-xylulose pathway, which is related to aldarate metabolism. This connection, however, is more prominent in bacteria and algae. researchgate.net
Precursor for Other Activated Sugars
One of the most significant roles of GDP-α-D-mannose is its function as a precursor for the synthesis of other activated sugar nucleotides, thereby expanding the repertoire of monosaccharides available for building complex glycans.
Biosynthesis of GDP-L-Fucose
GDP-α-D-mannose is the direct and essential precursor for the biosynthesis of GDP-L-fucose, an activated form of the deoxy sugar L-fucose. nih.govnih.gov L-fucose is a crucial component of many glycoproteins and glycolipids, involved in processes such as cell adhesion and signaling. nih.gov
The conversion of GDP-α-D-mannose to GDP-L-fucose occurs through a two-step enzymatic process. nih.gov First, the enzyme GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-α-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose. nih.govresearchgate.net Subsequently, the enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (also known as GDP-L-fucose synthase or FX protein) converts this intermediate into the final product, GDP-L-fucose. wikipedia.orgnih.gov This pathway is the primary de novo route for GDP-L-fucose synthesis in a wide range of organisms, including mammals. nih.gov
Compound and Enzyme Information
| Compound Name | Abbreviation | Metabolic Role/Pathway |
|---|---|---|
| Guanosine (B1672433) diphosphate (B83284) alpha-D-mannose, Disodium (B8443419) Salt | GDP-α-D-mannose | Central nucleotide sugar, Mannosyl donor, Precursor for other activated sugars |
| Guanosine triphosphate | GTP | Precursor for GDP-α-D-mannose synthesis |
| Mannose-6-phosphate | M6P | Intermediate in mannose metabolism and precursor for GDP-α-D-mannose synthesis |
| Mannose-1-phosphate | M1P | Direct precursor for GDP-α-D-mannose synthesis |
| Fructose-6-phosphate | F6P | Intermediate in glycolysis, convertible to mannose-6-phosphate |
| L-Ascorbic acid | Vitamin C | Product of a major biosynthetic pathway in plants starting from GDP-α-D-mannose |
| GDP-L-galactose | - | Intermediate in ascorbate biosynthesis in plants, derived from GDP-α-D-mannose |
| GDP-L-fucose | - | Activated sugar synthesized from GDP-α-D-mannose |
| GDP-4-keto-6-deoxymannose | - | Intermediate in the biosynthesis of GDP-L-fucose |
| GDP-mannuronic acid | GDP-ManA | Product of GDP-mannose dehydrogenase activity |
| Enzyme Name | Abbreviation | Reaction Catalyzed |
|---|---|---|
| Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) | GDP-MP / ManC | Mannose-1-phosphate + GTP → GDP-α-D-mannose + PPi |
| Phosphomannose isomerase | PMI / MPI | Fructose-6-phosphate ↔ Mannose-6-phosphate |
| Phosphomannomutase | PMM | Mannose-6-phosphate ↔ Mannose-1-phosphate |
| GDP-D-mannose 3',5'-epimerase | GME | GDP-α-D-mannose → GDP-L-galactose |
| GDP-mannose 4,6-dehydratase | GMD | GDP-α-D-mannose → GDP-4-keto-6-deoxymannose + H₂O |
| GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (GDP-L-fucose synthase) | FX protein / WcaG | GDP-4-keto-6-deoxymannose + NADPH + H⁺ → GDP-L-fucose + NADP⁺ |
| GDP-mannose dehydrogenase | GMD | GDP-α-D-mannose + 2 NAD⁺ + H₂O → GDP-mannuronic acid + 2 NADH + 2 H⁺ |
Biosynthesis of GDP-alpha-D-Rhamnose
Guanosine diphosphate (GDP)-alpha-D-rhamnose is a significant nucleotide sugar, particularly in prokaryotes, where it serves as a crucial precursor for the synthesis of D-rhamnose-containing glycoconjugates. D-rhamnose is a rare 6-deoxy monosaccharide found in the lipopolysaccharides (LPS) of pathogenic bacteria, such as Pseudomonas aeruginosa, where it is involved in host-bacterium interactions. nih.govnih.gov The biosynthesis of GDP-alpha-D-rhamnose is a two-step enzymatic pathway that begins with GDP-alpha-D-mannose. nih.gov
The initial and committing step in this pathway is the conversion of GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. nih.govrcsb.org This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD), a member of the short-chain dehydrogenase/reductase (SDR) protein family. nih.govnih.govrcsb.org The catalytic mechanism of GMD is a three-step process that requires NADP+ as a cofactor. nih.govnih.gov The process involves the oxidation of the mannose C4 hydroxyl group, followed by the elimination of water from C6, and finally, a reduction at the C6 position to yield the GDP-4-keto-6-deoxy-D-mannose intermediate. nih.gov
The second and final step is the reduction of the GDP-4-keto-6-deoxy-D-mannose intermediate to produce GDP-D-rhamnose. nih.govnih.gov This conversion is carried out by a reductase known as GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), which is also a member of the SDR family. nih.govnih.gov In organisms like Aneurinibacillus thermoaerophilus, the Rmd enzyme catalyzes this reduction using either NADH or NADPH as a hydride donor. nih.gov The final product's structure has been confirmed as GDP-alpha-D-rhamnose through nuclear magnetic resonance spectroscopy. nih.gov
Interestingly, in some organisms like the Paramecium bursaria Chlorella virus 1 (PBCV-1), the GMD enzyme is bifunctional. It not only performs the initial dehydration but also possesses NAD(P)H-dependent reductase activity that converts the intermediate directly into GDP-D-rhamnose. nih.govresearchgate.net
Enzymes in the GDP-alpha-D-Rhamnose Biosynthetic Pathway
| Enzyme Name | Abbreviation | EC Number | Function | Starting Substrate | Product |
|---|---|---|---|---|---|
| GDP-D-mannose 4,6-dehydratase | GMD | 4.2.1.47 | Catalyzes the conversion of GDP-D-mannose to an intermediate. wikipedia.org | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |
| GDP-6-deoxy-D-lyxo-4-hexulose reductase | RMD | 1.1.1.281 | Catalyzes the final reduction step to produce GDP-D-rhamnose. | GDP-4-keto-6-deoxy-D-mannose | GDP-D-rhamnose |
Gdp Alpha D Mannose As a Glycosyl Donor in Complex Molecule Synthesis
General Principles of Mannosyl Transfer Reactions
Mannosyl transfer reactions involve the enzymatic transfer of a mannose residue from a donor molecule, most commonly GDP-α-D-mannose, to a specific acceptor molecule. These reactions are catalyzed by mannosyltransferases, a large and diverse family of glycosyltransferases. wikipedia.org The fundamental mechanism involves the nucleophilic attack of a hydroxyl group on the acceptor molecule at the anomeric carbon of the mannose residue in GDP-α-D-mannose. This results in the formation of a glycosidic bond and the release of guanosine (B1672433) diphosphate (B83284) (GDP).
The specificity of mannosyl transfer reactions is determined by both the mannosyltransferase enzyme and the acceptor substrate. Different mannosyltransferases exhibit distinct specificities for the acceptor molecule, the position of mannose attachment, and the anomeric configuration (α or β) of the newly formed glycosidic linkage. For instance, in mycobacteria, the enzyme Phosphatidyl-myo-inositol mannosyltransferase A (PimA) specifically catalyzes the transfer of mannose from GDP-mannose to the 2-position of the inositol (B14025) ring of phosphatidyl-myo-inositol. acs.orgnih.gov
Role in Protein Glycosylation Pathways
GDP-α-D-mannose is a central player in several protein glycosylation pathways, which are post-translational modifications that significantly impact protein folding, stability, and function. These pathways include N-linked glycosylation, O-linked mannosylation, and C-mannosylation.
N-linked glycosylation is a highly conserved process in eukaryotes that involves the attachment of an oligosaccharide to the side-chain amide nitrogen of an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a polypeptide chain. GDP-α-D-mannose is the donor for the initial five mannose residues in the synthesis of the lipid-linked oligosaccharide precursor. reactome.org
A key intermediate in N-linked glycosylation, as well as O-linked and C-mannosylation, is dolichol-phosphate mannose (Dol-P-Man). nih.gov This lipid-linked sugar is synthesized in the endoplasmic reticulum (ER) from GDP-α-D-mannose and dolichol phosphate (B84403). nih.govnih.gov The reaction is catalyzed by the enzyme dolichyl-phosphate beta-D-mannosyltransferase. wikipedia.org This enzyme is part of the dolichol-phosphate mannose (DPM) synthase complex, which also includes regulatory subunits essential for its stability and ER localization. uniprot.org The synthesis of Dol-P-Man occurs on the cytosolic face of the ER, and the resulting Dol-P-Man is then flipped into the ER lumen to be used in subsequent glycosylation steps. nih.govyoutube.com
Table 1: Key Components in Dolichol-Phosphate Mannose (Dol-P-Man) Synthesis
| Component | Description | Reference |
| GDP-alpha-D-Mannose | The mannosyl donor for the synthesis of Dol-P-Man. | nih.govnih.gov |
| Dolichol Phosphate | A lipid carrier molecule embedded in the endoplasmic reticulum membrane. | nih.govnih.gov |
| Dolichyl-phosphate beta-D-mannosyltransferase (DPM1) | The catalytic subunit of the DPM synthase complex that transfers mannose from GDP-mannose to dolichol phosphate. | nih.govwikipedia.org |
| DPM2 and DPM3 | Regulatory subunits of the DPM synthase complex, essential for the stability and localization of DPM1. | uniprot.org |
| Endoplasmic Reticulum (ER) | The cellular organelle where Dol-P-Man synthesis takes place. | nih.govnih.gov |
N-linked Glycosylation
Sequential Mannose Additions to Oligosaccharide Precursors
The assembly of the N-linked oligosaccharide precursor begins on the cytosolic side of the ER membrane. The first five mannose residues are added sequentially to the growing oligosaccharide chain, with GDP-α-D-mannose serving as the direct mannosyl donor for these additions. reactome.orgnih.govnih.gov These reactions are catalyzed by a series of distinct mannosyltransferases. nih.gov Following the addition of these five mannose residues, the lipid-linked oligosaccharide is flipped into the ER lumen. youtube.com The remaining mannose residues, as well as glucose residues, are then added using Dol-P-Man and dolichol-phosphate-glucose, respectively, as the sugar donors. youtube.com
O-linked mannosylation is a type of glycosylation where a mannose residue is attached to the hydroxyl group of a serine or threonine residue in a protein. nih.gov This process is initiated in the endoplasmic reticulum by the protein O-mannosyltransferase (POMT) enzyme complex, which consists of POMT1 and POMT2 subunits. nih.gov Unlike the initial steps of N-linked glycosylation, O-linked mannosylation utilizes Dol-P-Man as the mannose donor for the first mannose residue. nih.govresearchgate.net Subsequent elongation of the O-linked mannan (B1593421) chain in the Golgi apparatus, however, uses GDP-α-D-mannose as the direct donor for the addition of further mannose residues. researchgate.net
C-mannosylation is a unique and relatively rare form of glycosylation where an α-mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue via a C-C bond. nih.govnih.gov This modification occurs in the endoplasmic reticulum and is found in proteins containing the W-x-x-W/C consensus sequence. nih.gov Similar to O-linked mannosylation, the direct mannosyl donor for C-mannosylation is Dol-P-Man, which is synthesized from GDP-α-D-mannose. nih.govnih.gov The enzyme responsible for this transfer is a C-mannosyltransferase. nih.gov
Table 2: Comparison of Protein Glycosylation Pathways Involving GDP-alpha-D-Mannose
| Glycosylation Type | Mannose Donor for Initial Residue | Subsequent Mannose Donors | Linkage | Site of Initial Glycosylation | Reference |
| N-linked Glycosylation | GDP-alpha-D-Mannose | GDP-alpha-D-Mannose & Dol-P-Man | N-glycosidic (to Asparagine) | Endoplasmic Reticulum | reactome.orgyoutube.comnih.gov |
| O-linked Mannosylation | Dol-P-Man | GDP-alpha-D-Mannose | O-glycosidic (to Serine/Threonine) | Endoplasmic Reticulum | nih.govresearchgate.netresearchgate.net |
| C-mannosylation | Dol-P-Man | Not applicable | C-C bond (to Tryptophan) | Endoplasmic Reticulum | nih.govnih.gov |
Compound Names Mentioned in the Article
Adenosine Monophosphate
alpha-D-mannose
Dolichol D-mannosyl phosphate
Dolichol phosphate
Dolichol-Phosphate Mannose (Dol-P-Man)
Fructose (B13574) 6-phosphate
GDP-alpha-D-Mannose, Disodium (B8443419) Salt
GDP-mannose
Guanosine diphosphate (GDP)
Guanosine triphosphate (GTP)
Mannose-1-phosphate
Mannose-6-phosphate (B13060355)
Phosphatidyl-myo-inositol
UDP-N-acetylglucosamine
Role in Glycolipid Biosynthesis
Guanosine diphosphate alpha-D-mannose (GDP-α-D-mannose) is a critical activated sugar nucleotide that serves as a mannosyl donor in the synthesis of various glycolipids across different domains of life. Its role is fundamental in the assembly of complex structures that are often essential for cell viability, signaling, and interaction with the environment.
Glycosylphosphatidylinositol (GPI) Anchor Assembly
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the outer leaflet of the eukaryotic cell membrane. The core structure of a GPI anchor is remarkably conserved and consists of a phosphoethanolamine linker, a glycan core, and a phosphatidylinositol lipid tail embedded in the membrane. The glycan core universally contains a non-acetylated glucosamine (B1671600) and three mannose residues (Man-α1-4-GlcN-α1-6-myo-inositol).
The biosynthesis of the GPI anchor is a sequential process occurring in the endoplasmic reticulum (ER). While GDP-α-D-mannose is the ultimate precursor for the mannose units, it is not the direct donor in the assembly of the GPI glycan core. Instead, GDP-α-D-mannose is first used to synthesize dolichol-phosphate-mannose (Dol-P-Man) in the cytoplasm. nih.gov This high-energy isoprenoid glycolipid, Dol-P-Man, is then translocated across the ER membrane to serve as the mannose donor for the GPI mannosyltransferases. nih.govfrontiersin.org
The addition of the three core mannose residues is catalyzed by specific mannosyltransferases:
First Mannose: The enzyme PIG-M (in Arabidopsis, PEANUT1) transfers the first mannose from Dol-P-Man to the glucosaminyl-acyl-phosphatidylinositol (GlcN-acyl-PI) intermediate. frontiersin.orgontosight.ai
Second and Third Mannose: Two other mannosyltransferases, PIG-V and PIG-B, sequentially add the second and third mannose residues, also using Dol-P-Man as the substrate. oup.com
In some organisms, such as mammals and yeast, the core glycan can be further modified with a fourth mannose residue or other sugars, a process that also relies on Dol-P-Man as the donor. frontiersin.orgoup.com The entire assembly is a key cellular process, and its disruption can be lethal, highlighting the indirect but essential role of the GDP-α-D-mannose pool. frontiersin.org
| Enzyme Family | Donor Substrate | Acceptor Substrate (Simplified) | Product (Simplified) | Organism Example |
| GPI Mannosyltransferase I (PIG-M) | Dolichol-phosphate-mannose | GlcN-acyl-PI | Man-GlcN-acyl-PI | Mammals, Plants |
| GPI Mannosyltransferase II (PIG-V) | Dolichol-phosphate-mannose | Man-GlcN-acyl-PI | Man-Man-GlcN-acyl-PI | Mammals, Yeast |
| GPI Mannosyltransferase III (PIG-B) | Dolichol-phosphate-mannose | Man-Man-GlcN-acyl-PI | Man-Man-Man-GlcN-acyl-PI | Mammals, Yeast |
Phosphatidyl-myo-inositol Mannoside (PIM) and Lipomannan Synthesis (Bacterial)
In certain bacteria, particularly within the Actinomycetes, such as Mycobacterium tuberculosis, GDP-α-D-mannose is a direct and vital donor for the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs). PIMs are key structural components of the mycobacterial cell envelope and serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM). researchgate.netnih.govnih.gov These molecules are crucial for the structural integrity of the cell and play significant roles in host-pathogen interactions. researchgate.netnih.gov
The biosynthesis of PIMs is initiated on the cytoplasmic side of the inner membrane. nih.gov
The first step is catalyzed by the essential α-mannosyltransferase PimA, which transfers a mannose residue from GDP-α-D-mannose to the 2-position of the myo-inositol ring of phosphatidylinositol (PI), forming phosphatidyl-myo-inositol monomannoside (PIM₁). nih.govnih.govacs.org
The second mannosylation step is mediated by the mannosyltransferase PimB, which adds another mannose from GDP-α-D-mannose, this time to the 6-position of the inositol ring, yielding phosphatidyl-myo-inositol dimannoside (PIM₂). nih.govnih.gov
These initial PIMs can then be further acylated and elongated with additional mannose residues to form higher-order PIMs and eventually the full lipomannan polymer. nih.gov While the initial mannosylation steps directly use GDP-α-D-mannose, the subsequent elongation of the mannan chain on the periplasmic side of the membrane requires a polyprenyl-phosphate-mannose donor, which itself is derived from GDP-α-D-mannose. researchgate.netnih.gov The enzyme GDP-mannose pyrophosphorylase, which synthesizes GDP-α-D-mannose, is essential for producing these mannose-containing glycolipids and polysaccharides in mycobacteria. nih.gov
Role in Polysaccharide Biosynthesis
GDP-α-D-mannose is a central precursor for the synthesis of a wide array of polysaccharides in both plants and microbes. It provides the mannosyl units for structural polymers, storage carbohydrates, and secreted exopolysaccharides that mediate interactions with the environment.
Plant Cell Wall Carbohydrate Formation
The plant cell wall is a complex matrix of polysaccharides, and GDP-α-D-mannose is a key building block for several of its components. pnas.org It serves as the activated form of mannose for incorporation into hemicellulose polymers such as glucomannans and galactomannans. pnas.org Mannans can also function as major carbohydrate stores in the seeds of some plant species. pnas.org
Furthermore, GDP-α-D-mannose is a branch-point metabolite that leads to the formation of other essential sugar nucleotides. It is the direct substrate for GDP-D-mannose-4,6-dehydratase, the first enzyme in the pathway to synthesize GDP-L-fucose. pnas.org L-fucose is a common component of both N-linked glycoproteins and cell wall polysaccharides like xyloglucan (B1166014) and rhamnogalacturonan II. pnas.orgresearchgate.net Additionally, GDP-α-D-mannose can be converted to GDP-L-galactose, a precursor for L-galactose residues found in the cell wall. pnas.orgresearchgate.net The enzyme GDP-D-mannose pyrophosphorylase, which produces GDP-α-D-mannose, is therefore critical for providing the precursors for cell wall biosynthesis, protein glycosylation, and ascorbic acid synthesis in plants. pnas.orgmdpi.com
| Precursor | Derived Sugar Nucleotide | Key Enzyme | Resulting Cell Wall Component |
| GDP-α-D-Mannose | - | Mannan synthase | Glucomannans, Galactomannans |
| GDP-α-D-Mannose | GDP-L-Fucose | GDP-D-mannose-4,6-dehydratase | Rhamnogalacturonan II, Xyloglucan |
| GDP-α-D-Mannose | GDP-L-Galactose | GDP-D-mannose-3',5'-epimerase | Pectin, Arabinogalactan proteins |
Microbial Exopolysaccharide Production (e.g., Acetans, Colanic Acid)
Many bacteria produce extracellular polysaccharides (EPS) that form a protective capsule or a slime layer. These polymers play roles in adhesion, biofilm formation, and protection against environmental stresses like desiccation and host immune responses. nih.govmdpi.com GDP-α-D-mannose is a frequent precursor in the synthesis of these diverse exopolysaccharides. nih.gov
Acetan (B1166258): In the bacterium Komagataeibacter xylinus (formerly Acetobacter xylinum), GDP-α-D-mannose is a direct substrate for the synthesis of the exopolysaccharide acetan. The enzyme GDP-mannose:cellobiosyl-diphosphopolyprenol alpha-mannosyltransferase, encoded by the aceC gene, transfers an alpha-mannosyl residue from GDP-α-D-mannose to a lipid-linked cellobiose (B7769950) acceptor. uniprot.orgnih.gov This is a key step in building the repeating pentasaccharide unit of the acetan polymer.
Colanic Acid: In Escherichia coli and other Enterobacteriaceae, GDP-α-D-mannose is an essential intermediate in the synthesis of the exopolysaccharide colanic acid. nih.govnih.gov While the final polymer is rich in fucose, the synthesis pathway begins with the conversion of mannose-6-phosphate to mannose-1-phosphate, followed by the reaction with GTP to form GDP-α-D-mannose, catalyzed by mannose-1-phosphate guanylyltransferase (cpsB). nih.gov This GDP-α-D-mannose is then converted into GDP-L-fucose, which serves as the donor for the fucosyl residues in the colanic acid structure. nih.gov Deletion of the genes responsible for GDP-α-D-mannose synthesis blocks the production of this protective polymer. nih.gov
Xanthan Gum: In the plant pathogen Xanthomonas citri, the enzyme GDP-mannose pyrophosphorylase is crucial for producing GDP-D-mannose. nih.gov This nucleotide sugar is a necessary component for the synthesis of the exopolysaccharide xanthan gum, a key virulence factor that protects the bacterium and facilitates host interaction. nih.gov
Enzymology and Reaction Mechanisms Involving Gdp Alpha D Mannose
Mannosyltransferases Utilizing GDP-alpha-D-Mannose
Mannosyltransferases are a large and diverse class of glycosyltransferases that catalyze the transfer of a mannosyl residue from GDP-α-D-mannose to a specific acceptor molecule. uniprot.org This acceptor can be a growing oligosaccharide chain on a protein, a lipid, or another carbohydrate. These enzymes are fundamental to the elaboration of complex glycan structures that are vital for cellular processes such as cell-cell recognition, immune responses, and signal transduction.
Enzyme Characterization and Substrate Specificity
The substrate specificity of mannosyltransferases is a defining characteristic, ensuring the precise assembly of complex glycans. This specificity is directed towards both the donor substrate, GDP-α-D-mannose, and the acceptor molecule.
A notable example is the α-1,6-mannosyltransferase from Saccharomyces cerevisiae, encoded by the OCH1 gene. This enzyme is crucial for initiating the outer chain elongation of N-linked oligosaccharides. nih.gov Its preferred acceptor substrate is the Man8GlcNAc2 oligosaccharide. nih.gov Studies have shown that the removal of even one or two α-1,2-mannose residues from this core structure significantly diminishes the enzyme's activity, and the complete absence of these residues renders the Man5GlcNAc2 oligosaccharide an ineffective acceptor. nih.gov This highlights the enzyme's stringent requirement for a specific, intact acceptor structure for efficient catalysis. nih.gov
In the fungal pathogen Aspergillus fumigatus, the α-(1→6)-mannosyltransferase AnpA is involved in the biosynthesis of the α-core-mannan structure of fungal-type galactomannan. nih.gov Recombinant AnpA demonstrates a clear preference for α-(1→2)-mannobiose over α-(1→6)-mannobiose as an acceptor substrate, which is consistent with its role in elongating the α-core-mannan. nih.gov
In Mycobacterium tuberculosis, the GDP-mannose-dependent α-(1-6)-phosphatidylinositol monomannoside mannosyltransferase, known as PimB, is involved in the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs). uniprot.org These molecules are precursors to lipomannans and lipoarabinomannans, key components of the mycobacterial cell wall. PimB catalyzes the transfer of a mannosyl residue from GDP-α-D-mannose to the 6-position of a phosphatidyl-myo-inositol that already bears an α-1,2-linked mannose. uniprot.org
The GumH enzyme from the plant pathogen Xylella fastidiosa is a GDP-mannosyltransferase that participates in the synthesis of the exopolysaccharide fastidian gum. researchgate.net It catalyzes the transfer of mannose from GDP-α-D-mannose to a lipid carrier, specifically cellobiose-pyrophosphate-polyprenol. researchgate.net
The following table summarizes the characteristics of these exemplary mannosyltransferases.
| Enzyme | Organism | Acceptor Substrate(s) | Function |
| Och1p | Saccharomyces cerevisiae | Man8GlcNAc2 | Initiation of N-linked oligosaccharide outer chain elongation nih.gov |
| AnpA | Aspergillus fumigatus | α-(1→2)-mannobiose | Biosynthesis of α-core-mannan nih.gov |
| PimB | Mycobacterium tuberculosis | Phosphatidyl-myo-inositol with an α-1,2-linked mannose | Biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs) uniprot.org |
| GumH | Xylella fastidiosa | Cellobiose-pyrophosphate-polyprenol | Synthesis of the exopolysaccharide fastidian gum researchgate.net |
Inhibitory Mechanisms and Kinetic Parameters
The activity of mannosyltransferases can be modulated by various inhibitors, which are invaluable tools for studying their function and for potential therapeutic applications. These inhibitors can act through different mechanisms, including competitive and non-competitive inhibition.
A study on dolichyl-phosphate mannosyltransferase from chick embryo cell microsomes investigated the inhibitory effects of several GDP-mannose analogues. The results indicated that modifications to the mannose moiety significantly impact the enzyme's substrate recognition and binding. The apparent inhibition constants (Ki) for these analogues revealed a specific order of inhibitory efficiency.
| Inhibitor | Apparent Ki (μM) |
| GDP-6dMan | 0.40 ± 0.15 |
| GDP-3dMan | 1.0 ± 0.1 |
| GDP-2dGlc | 1.3 ± 0.2 |
| GDP-4dMan | 3.1 ± 0.1 |
| GDP-2FMan | 15 ± 0 |
| GDP | 56 ± 2 |
Data sourced from a study on dolichyl-phosphate mannosyltransferase.
These findings suggest that the 4-hydroxyl group of the mannose residue is a crucial determinant for enzyme-substrate recognition by this particular mannosyltransferase.
Nucleotidylyltransferases and their Catalytic Actions
The synthesis of GDP-α-D-mannose is catalyzed by a key nucleotidylyltransferase, mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GDP-MP). wikipedia.orgnih.gov This enzyme belongs to the family of transferases that transfer phosphorus-containing nucleotide groups. wikipedia.org
There are two main enzymatic reactions that result in the formation of GDP-α-D-mannose:
GTP:alpha-D-mannose-1-phosphate guanylyltransferase (EC 2.7.7.13): This enzyme catalyzes the reaction between guanosine (B1672433) triphosphate (GTP) and alpha-D-mannose 1-phosphate, yielding GDP-α-D-mannose and diphosphate (B83284). wikipedia.org This is the primary route for the de novo synthesis of GDP-α-D-mannose. nih.gov In some bacteria, this enzyme can also utilize inosine (B1671953) triphosphate (ITP) and deoxyguanosine triphosphate (dGTP) as donors. genome.jp
GDP:alpha-D-mannose-1-phosphate guanylyltransferase (EC 2.7.7.22): This enzyme catalyzes the reversible reaction between guanosine diphosphate (GDP) and alpha-D-mannose 1-phosphate, producing GDP-α-D-mannose and phosphate (B84403). wikipedia.orggenome.jp
The activity of these enzymes is crucial for maintaining the cellular pool of GDP-α-D-mannose required for glycosylation reactions. nih.gov In the fungus Sclerotinia sclerotiorum, knocking out the gene for GDP-mannose pyrophosphorylase (SsMPG2) leads to reduced enzyme activity and defects in protein glycosylation. nih.gov
Dehydratases and Epimerases in Downstream Pathways
Once synthesized, GDP-α-D-mannose can be further modified by other enzymes, such as dehydratases and epimerases, to generate precursors for other nucleotide sugars. These downstream pathways expand the diversity of monosaccharides available for glycan synthesis.
GDP-mannose 4,6-dehydratase
GDP-mannose 4,6-dehydratase (GMD) (EC 4.2.1.47) is a key enzyme that catalyzes the first step in the biosynthesis of GDP-L-fucose and other deoxyhexoses. nih.govwikipedia.org It converts GDP-α-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.gov This reaction is the initial and regulatory step in the de novo synthesis of GDP-L-fucose. nih.gov The product of the GMD reaction serves as a branch point for the synthesis of various deoxy sugars, including GDP-D-rhamnose and GDP-L-fucose. nih.gov GMD is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes and employs NADP(H) as a cofactor. nih.govnih.gov The catalytic mechanism proceeds through three main steps: oxidation of GDP-α-D-mannose to a 4-keto intermediate, dehydration to form a 4-keto-5,6-ene intermediate, and finally, reduction to yield GDP-4-keto-6-deoxy-D-mannose. nih.gov The enzyme is subject to feedback inhibition by GDP-fucose, which acts as a competitive inhibitor with respect to GDP-mannose. nih.gov
Structural and Mechanistic Investigations of Associated Enzymes
The three-dimensional structures of many of the enzymes that utilize GDP-α-D-mannose have been elucidated, providing profound insights into their catalytic mechanisms and substrate specificity.
The crystal structure of E. coli GDP-mannose 4,6-dehydratase (GMD) reveals a homodimeric protein where each monomer consists of two domains. nih.gov The larger N-terminal domain contains a classic Rossmann fold for binding the NADP(H) cofactor, while the smaller C-terminal domain is responsible for binding the GDP-α-D-mannose substrate. nih.gov Modeling and mutagenesis studies have identified key residues in the active site, including a serine-tyrosine-lysine catalytic triad, with threonine at position 133 substituting for serine, and glutamate (B1630785) at position 135 acting as the active-site base. nih.gov The structure of GMD from Pseudomonas aeruginosa in complex with NADPH and GDP has also been determined, revealing a tetrameric arrangement. nih.gov
Structural studies of mannose-1-phosphate guanylyltransferase have also been undertaken. As of late 2007, one structure for this class of enzymes had been solved, with the PDB accession code 2CU2. wikipedia.org
Implications of Gdp Alpha D Mannose Dysregulation
Genetic Basis of Deficiencies Affecting GDP-alpha-D-Mannose Levels
Mutations in several genes that encode for enzymes involved in the synthesis of GDP-alpha-D-Mannose are the primary cause of its dysregulation. These genetic defects disrupt the normal production of this essential sugar nucleotide, leading to a cascade of cellular and systemic problems.
Phosphomannomutase (PMM) Deficiencies
Mutations in the PMM2 gene are the most common cause of Congenital Disorders of Glycosylation, leading to PMM2-CDG, formerly known as CDG-Ia. wikipedia.orgrarediseases.org The PMM2 gene provides instructions for making the enzyme phosphomannomutase 2, which is responsible for the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate. nih.govcdghub.com This is a crucial step in the synthesis of GDP-mannose. nih.gov A deficiency in PMM2 activity results in reduced levels of mannose-1-phosphate, which in turn limits the production of GDP-mannose and another essential mannose donor, dolichol-phosphate-mannose. cdghub.com This scarcity of mannose donors impairs the synthesis of the mannose-rich lipid-linked oligosaccharide precursor required for N-glycosylation, leading to incomplete or absent sugar chains on many proteins. cdghub.com
PMM2-CDG is an autosomal recessive disorder, meaning an individual must inherit a mutated copy of the PMM2 gene from both parents to be affected. wikipedia.orglabcorp.com The clinical presentation of PMM2-CDG is highly variable, even among family members, and can range from mild to severe. medlineplus.gov Symptoms often appear in infancy and can include hypotonia (weak muscle tone), failure to thrive, developmental delays, and an underdeveloped cerebellum. wikipedia.orgmedlineplus.gov Other common features include inverted nipples, abnormal fat distribution, and strabismus (crossed eyes). medlineplus.gov The most severe cases can result in hydrops fetalis, a condition where excess fluid accumulates in the body before birth, which is often fatal. medlineplus.gov
Phosphomannose Isomerase (PMI) Deficiencies
Deficiencies in the enzyme phosphomannose isomerase (PMI), caused by mutations in the MPI gene, lead to MPI-CDG, previously known as CDG-Ib. nih.govchop.edu PMI catalyzes the interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate. wikipedia.org This reaction is a key step in the synthesis of GDP-mannose. wikipedia.org Unlike PMM2-CDG, MPI-CDG primarily affects the liver and digestive system and typically does not involve neurological impairment. nih.govnih.gov Symptoms can include low blood sugar, liver scarring, and a failure to thrive. chop.edu
A key difference between PMM2 and PMI deficiencies lies in their metabolic context. While both enzymes act on mannose-6-phosphate, a deficiency in PMI can be bypassed to some extent because fructose-6-phosphate can be metabolized through the glycolytic pathway. amegroups.cn This may explain the absence of the severe neurological and multi-systemic involvement seen in PMM2-CDG. amegroups.cn
Guanosine (B1672433) Diphosphate (B83284) Mannose Pyrophosphorylase B (GMPPB) Mutations
Mutations in the GMPPB gene are responsible for a spectrum of congenital muscular dystrophies associated with the hypoglycosylation of α-dystroglycan. nih.gov The GMPPB enzyme catalyzes the formation of GDP-mannose from GTP and mannose-1-phosphate. nih.govnih.gov This makes GDP-mannose available for several glycosylation pathways, including the O-mannosylation of proteins like α-dystroglycan, which is crucial for muscle cell stability. nih.govnih.govnih.gov
Mutations in GMPPB lead to reduced enzymatic activity, resulting in decreased availability of GDP-mannose for glycosylation. nih.govresearchgate.net This impaired function disrupts the link between α-dystroglycan and extracellular proteins, leading to various forms of muscular dystrophy. nih.gov The clinical severity of GMPPB-related disorders often correlates with the residual activity of the GMPPB enzyme. frontiersin.org The spectrum of diseases caused by GMPPB mutations ranges from severe congenital muscular dystrophy with brain and eye abnormalities to milder forms of limb-girdle muscular dystrophy and even congenital myasthenic syndromes. nih.govnih.gov
Guanosine Diphosphate Mannose Pyrophosphorylase A (GMPPA) Mutations
Mutations in the GMPPA gene cause a rare congenital disorder of glycosylation characterized by a unique set of symptoms including alacrima (lack of tears), achalasia (difficulty swallowing), and intellectual disability. nih.govrarediseasesnetwork.orgstorymd.com Unlike the other enzymes discussed, GMPPA is a catalytically inactive homolog of GMPPB. nih.govfrontiersin.org Instead of directly producing GDP-mannose, GMPPA acts as a regulatory subunit of GMPPB. nih.govuniprot.org It functions as an allosteric feedback inhibitor, binding to GDP-mannose and subsequently reducing the catalytic activity of GMPPB. nih.govfrontiersin.orguniprot.org
Surprisingly, individuals with GMPPA mutations exhibit strongly increased levels of GDP-mannose. nih.govresearchgate.net This is because the loss of GMPPA function removes the feedback inhibition on GMPPB, leading to the overproduction of GDP-mannose. nih.govnih.gov This dysregulation, rather than a deficiency, of GDP-mannose levels is the underlying pathophysiological mechanism. nih.gov The resulting condition shares similarities with triple A syndrome but is now recognized as a distinct congenital disorder of glycosylation. nih.gov
Molecular and Cellular Consequences of Dysregulation
The dysregulation of GDP-alpha-D-Mannose levels, whether through deficiency or excess, has profound consequences at the molecular and cellular levels, primarily impacting the synthesis and processing of glycoproteins.
Aberrant Glycoprotein (B1211001) Synthesis and Processing
Glycosylation is a fundamental post-translational modification that attaches sugar chains (glycans) to proteins, forming glycoproteins. rarediseases.org These glycoproteins are essential for a vast array of biological functions, including cell-cell recognition, signaling, and maintaining structural integrity. sjdhospitalbarcelona.org GDP-alpha-D-Mannose is a critical building block for these glycans.
In cases of GDP-alpha-D-Mannose deficiency , such as in PMM2-CDG and GMPPB-related disorders, the lack of this essential precursor leads to hypoglycosylation , where proteins are insufficiently or incorrectly glycosylated. cdghub.comnih.gov This can have several detrimental effects:
Impaired Protein Folding and Stability: The absence of proper glycan chains can lead to misfolded proteins that are targeted for degradation.
Altered Protein Function: The function of many proteins is directly dependent on their glycosylation status. For example, the hypoglycosylation of α-dystroglycan in GMPPB-related disorders weakens the connection between the muscle cell cytoskeleton and the extracellular matrix, leading to muscle fiber instability and dystrophy. nih.gov
Disrupted Cellular Processes: Aberrant glycoprotein synthesis affects numerous cellular pathways. For instance, deficiencies in glycosylation can impact the function of ion channels, receptors, and enzymes, leading to the diverse clinical manifestations seen in CDGs. nih.gov
Conversely, in conditions like GMPPA-related disorders , the excess of GDP-alpha-D-Mannose leads to hyperglycosylation . nih.gov While seemingly the opposite of hypoglycosylation, this also results in cellular dysfunction. Research in mouse models has shown that increased GDP-mannose levels lead to enhanced mannose incorporation into glycoproteins, including α-dystroglycan. nih.gov This hyperglycosylation can increase the turnover of α-dystroglycan, ultimately lowering its abundance and causing myopathic changes. nih.gov This demonstrates that a tightly controlled balance of GDP-alpha-D-Mannose is crucial, and both its deficiency and its excess can lead to severe pathological consequences.
| Gene | Disorder | Enzyme Function | Effect on GDP-alpha-D-Mannose | Key Clinical Features |
| PMM2 | PMM2-CDG (CDG-Ia) | Converts mannose-6-phosphate to mannose-1-phosphate nih.govcdghub.com | Deficiency | Neurological impairment, developmental delay, hypotonia, failure to thrive wikipedia.orgmedlineplus.gov |
| MPI | MPI-CDG (CDG-Ib) | Interconverts fructose-6-phosphate and mannose-6-phosphate wikipedia.org | Deficiency | Liver and digestive issues, hypoglycemia, typically no neurological impairment nih.govnih.govchop.edu |
| GMPPB | GMPPB-related muscular dystrophies | Catalyzes the formation of GDP-mannose from GTP and mannose-1-phosphate nih.govnih.gov | Deficiency | Congenital muscular dystrophy, limb-girdle muscular dystrophy, myasthenic syndromes nih.govnih.gov |
| GMPPA | GMPPA-CDG | Regulatory subunit that inhibits GMPPB activity nih.govuniprot.org | Excess | Alacrima, achalasia, intellectual disability nih.govrarediseasesnetwork.orgstorymd.com |
Impact on Fundamental Cellular Functions
The cellular pool of GDP-α-D-mannose is a linchpin for several essential metabolic and structural functions. It is the primary activated form of mannose used in glycosylation reactions, a post-translational modification that is critical for the function of countless proteins. wikipedia.orgpnas.org
Dysregulation of GDP-α-D-mannose levels directly impairs these fundamental processes. A primary consequence is defective protein N-glycosylation. nih.gov In eukaryotes, GDP-α-D-mannose is the precursor for the synthesis of dolichol-phosphate-mannose (Man-P-Dol), a lipid-linked intermediate required for the assembly of the oligosaccharide chain that is transferred to nascent proteins in the endoplasmic reticulum. nih.gov A deficiency in GDP-α-D-mannose leads to reduced synthesis of this intermediate, resulting in truncated or absent N-glycans on proteins. nih.govoup.com
This impairment is starkly illustrated in certain types of Congenital Disorders of Glycosylation (CDG), which are genetic diseases of glycoprotein biosynthesis. nih.gov For instance, fibroblasts from patients with phosphomannomutase (PMM) or phosphomannose isomerase (PMI) deficiencies show dramatically reduced intracellular levels of GDP-α-D-mannose compared to normal cells. nih.govoup.com This deficiency directly correlates with impaired synthesis of lipid-linked oligosaccharide precursors. nih.gov
| Cell Type | Condition | Cellular GDP-Mannose Level (pmol/10⁶ cells) | Reference |
| Normal Fibroblasts | Control | 23.5 | nih.govoup.com |
| PMM-Deficient Fibroblasts | Untreated | 2.3–2.7 | nih.govoup.com |
| PMI-Deficient Fibroblasts | Untreated | 4.6 | nih.govoup.com |
| PMM-Deficient Fibroblasts | 1 mM Mannose Supplementation | ~15.5 | nih.govoup.com |
| PMI-Deficient Fibroblasts | 1 mM Mannose Supplementation | 24.6 | nih.govoup.com |
Beyond N-glycosylation, GDP-α-D-mannose is vital for the integrity of the cell wall in plants, fungi, and bacteria. pnas.orgnih.govnih.gov In plants, it is a precursor for hemicellulose polymers like glucomannans and galactomannans, as well as for L-fucose, all of which are structural components of the cell wall. pnas.org Mutations in the gene encoding GDP-mannose pyrophosphorylase (VTC1) in Arabidopsis thaliana not only reduce the synthesis of ascorbic acid but are also implicated in defective cell wall formation and cytokinesis. pnas.orgnih.gov Similarly, in the fungus Sclerotinia sclerotiorum, disruption of GDP-mannose pyrophosphorylase affects cell wall integrity and fungal growth. nih.gov In bacteria, GDP-mannose is a precursor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is crucial for structural integrity and defense. pnas.orgnih.gov
Furthermore, GDP-α-D-mannose serves as a precursor for other essential molecules. In plants and algae, it is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C). pnas.orgresearchgate.net
Alterations in Cell-Cell Interactions and Immune Recognition
The glycans that decorate the cell surface, collectively known as the glycocalyx, are central to how a cell interacts with its environment, including neighboring cells and the immune system. Since the synthesis of these surface structures is heavily dependent on GDP-α-D-mannose, its dysregulation leads to significant alterations in cell-cell interactions and immune recognition.
A critical example of this is the hypoglycosylation (reduced glycosylation) of alpha-dystroglycan (α-DG). nih.govnih.gov α-DG is a heavily glycosylated extracellular protein that anchors the cytoskeleton to the extracellular matrix via its binding to laminin. nih.gov This linkage is essential for the structural stability of muscle and nerve cells. The proper O-mannosylation of α-DG, a process requiring GDP-α-D-mannose, is critical for its function. nih.govnih.gov
Impaired function of GDP-mannose pyrophosphorylase B (GMPPB), the enzyme that synthesizes GDP-α-D-mannose, reduces its availability for the O-mannosylation of α-DG. nih.govnih.gov This leads to a group of diseases known as dystroglycanopathies, which includes certain forms of congenital muscular dystrophy and limb-girdle muscular dystrophy. nih.govnih.gov The defective glycosylation of α-DG disrupts the crucial link between the cell and the extracellular matrix, leading to muscle fiber damage and progressive muscle weakness. nih.gov Furthermore, altered glycosylation of other synaptic proteins due to GMPPB mutations can impair neuromuscular transmission, a feature that distinguishes these disorders from other dystroglycanopathies. nih.gov
| Disease/Condition | Affected Protein/Pathway | Cellular Consequence | Organismal Manifestation | Reference |
| Dystroglycanopathies (e.g., LGMD, CMD) | α-Dystroglycan O-mannosylation | Disrupted linkage between cytoskeleton and extracellular matrix | Congenital muscular dystrophy, limb-girdle muscular dystrophy, brain abnormalities | nih.govnih.govnih.gov |
| ROSAH Syndrome / Spiradenoma | ALPK1 Kinase Pathway | Aberrant activation of innate immune signaling by endogenous nucleotide sugars | Autoinflammatory disease with ocular and dental abnormalities | pnas.org |
| Citrus Canker (in plants) | Lipopolysaccharide (LPS) synthesis in Xanthomonas citri | Impaired bacterial outer membrane, affecting pathogen-host interaction | Reduced bacterial virulence | nih.gov |
Dysregulation of GDP-α-D-mannose metabolism can also directly trigger aberrant immune responses. Recent research has identified that certain mutations in the alpha-kinase 1 (ALPK1) render it sensitive to activation by endogenous nucleotide sugars, including GDP-α-D-mannose. pnas.org Wild-type ALPK1 is a key sensor in an innate immune pathway that is normally activated by bacterial sugars. pnas.org However, disease-causing mutants of ALPK1 can be activated by cellular GDP-α-D-mannose, leading to inappropriate activation of inflammatory signaling pathways and causing autoinflammatory conditions like ROSAH syndrome. pnas.org
In the context of host-pathogen interactions, the role of GDP-α-D-mannose is also critical. In the bacterium Xanthomonas citri, the causative agent of citrus canker, the enzyme responsible for GDP-D-mannose synthesis is essential for producing lipopolysaccharide (LPS). nih.gov LPS is a key molecule that acts as a structural component and an elicitor of the plant's defense response. nih.gov Targeting the synthesis of GDP-mannose in this pathogen has been shown to be an effective strategy to control the infection, highlighting its importance in mediating the interaction between the bacterium and its host. nih.gov
Advanced Research Methodologies and Experimental Approaches
Biochemical and Enzymatic Assay Development
Precise and reliable assays are fundamental to elucidating the function of GDP-α-D-mannose in cellular processes. These assays allow for the direct measurement of the nucleotide sugar itself and the activity of the enzymes that depend on it.
Quantitative Measurement of GDP-alpha-D-Mannose Pools
The accurate quantification of intracellular GDP-α-D-mannose pools is critical for understanding the metabolic state of a cell and how it is impacted by genetic mutations or environmental conditions. A well-established method for this involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov
In studies of Congenital Disorders of Glycosylation (CDG), for instance, a robust assay was used to measure GDP-α-D-mannose levels in cultured fibroblasts. nih.govoup.com This method revealed significantly lower levels of GDP-α-D-mannose in cells from patients with phosphomannomutase (PMM) deficiency compared to normal fibroblasts. nih.govoup.com The addition of mannose to the culture medium was shown to increase the GDP-α-D-mannose levels in these deficient cells. nih.govoup.com
Table 1: GDP-alpha-D-Mannose Levels in Human Fibroblasts
| Cell Type | Condition | GDP-alpha-D-Mannose Level (pmol/10⁶ cells) |
| Normal Fibroblasts | Standard Medium | 23.5 |
| PMM-Deficient Fibroblasts | Standard Medium | 2.3 - 2.7 |
| PMM-Deficient Fibroblasts | + 1 mM Mannose | ~15.5 |
| PMI-Deficient Fibroblasts | Standard Medium | 4.6 |
| PMI-Deficient Fibroblasts | + 1 mM Mannose | 24.6 |
Data sourced from studies on Congenital Disorders of Glycosylation. nih.govoup.com
Assays for Mannosyltransferase Activities
Mannosyltransferases are a diverse family of enzymes that utilize GDP-α-D-mannose as a donor substrate to transfer mannose residues to various acceptor molecules, including proteins and lipids. ontosight.ai Assays to measure their activity are crucial for understanding the biosynthesis of glycoproteins and glycolipids. ontosight.ai These assays often involve incubating the enzyme with GDP-α-D-mannose and a specific acceptor, followed by the detection of the mannosylated product.
One approach involves using radioactively labeled GDP-α-D-mannose, which allows for the sensitive detection of the transferred mannose. Another strategy employs chemoenzymatic synthesis to create non-radioactive probes, such as GDP-azidodeoxymannoses, which can be used to assay mannosyltransferase activity. researchgate.net Furthermore, base-modified GDP-α-D-mannose derivatives have been developed as donor analogues to study the substrate specificity and activity of mannosyltransferases. nih.gov
The activity of GDP-mannose 4,6-dehydratase, an enzyme that acts on GDP-α-D-mannose, can be assayed by monitoring the release of tritium (B154650) from a specifically labeled substrate. nih.gov Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed to quantify the levels of enzymes involved in GDP-α-D-mannose metabolism, such as GDP-Mannose 4,6 Dehydratase (GMDS). mybiosource.com
Genetic and Molecular Manipulations
The manipulation of genes involved in the biosynthesis and utilization of GDP-α-D-mannose in model organisms is a powerful tool for investigating its physiological roles.
Gene Editing and Knockdown Models (e.g., Zebrafish)
Zebrafish (Danio rerio) have emerged as a valuable model organism for studying the consequences of impaired GDP-α-D-mannose synthesis. Knockdown of the gene encoding GDP-mannose pyrophosphorylase B (GMPPB), a key enzyme in GDP-α-D-mannose production, in zebrafish leads to significant developmental defects. nih.gov These include structural muscle abnormalities, reduced motility, and eye defects. nih.gov This phenotype is associated with reduced glycosylation of α-dystroglycan, a protein crucial for muscle and nerve function. nih.gov
Genetic Complementation Strategies
Genetic complementation is a technique used to confirm that a specific gene is responsible for a particular phenotype. In the context of GDP-α-D-mannose research, this can involve introducing a functional copy of a gene into an organism that has a defective version.
For example, in fibroblasts from individuals with GMPPB mutations, overexpression of the wild-type GMPPB protein was shown to partially restore the glycosylation of α-dystroglycan. nih.gov This demonstrates that the defect in glycosylation is a direct result of the mutated GMPPB gene.
In the protozoan parasite Leishmania, a "genetic metabolite complementation" strategy was employed. nih.gov When the parasite's own pathway for producing a GDP-α-D-mannose-derived nucleotide sugar was disrupted, expressing the equivalent enzymes from another organism, Trypanosoma brucei, restored the synthesis of the essential metabolite. nih.gov Similarly, in the plant Arabidopsis thaliana, complementation analysis was used to confirm the identity of a gene involved in GDP-α-D-mannose biosynthesis. researchgate.net
Metabolomic and Glycomic Profiling
Metabolomic and glycomic profiling provide a comprehensive view of the metabolic landscape of a cell or organism, including the abundance of GDP-α-D-mannose and the structure of the complex carbohydrates (glycans) that are synthesized from it.
Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques used for the detection and quantification of GDP-α-D-mannose in biological samples. researchgate.netnih.gov These methods can distinguish GDP-α-D-mannose from other nucleotide sugars and provide accurate measurements of its concentration.
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways, providing quantitative insights into the rates of synthesis and consumption of metabolites like GDP-alpha-D-mannose. In one study, genetically engineered Escherichia coli was used to synthesize GDP-mannose and mannosylglycerate (B1198315) from labeled mannose. nih.gov By deleting the manA gene, which encodes mannose-6-phosphate (B13060355) isomerase, researchers prevented the metabolism of mannose through glycolysis, thereby avoiding the dilution of the isotopic label. nih.gov This allowed for the production of highly enriched, isotopically labeled GDP-mannose, which is crucial for studying its subsequent metabolic fate. nih.gov
Spectroscopic Approaches for Structural and Mechanistic Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of molecules and for probing enzyme-substrate interactions. While specific NMR studies on the disodium (B8443419) salt of GDP-alpha-D-mannose are not extensively detailed in the provided results, the structural elucidation of enzymes that synthesize or utilize GDP-mannose provides indirect but crucial information. For instance, the crystal structures of Arabidopsis thaliana GDP-D-mannose pyrophosphorylase (VTC1), the enzyme that synthesizes GDP-mannose, have been solved in both unliganded and product-bound states. nih.gov These structures reveal the key amino acid residues involved in binding GDP-D-mannose and provide insights into the catalytic mechanism. nih.gov
In Vitro Cell Culture Systems for Metabolic Studies
In vitro cell culture systems offer a controlled environment to study cellular metabolism and the effects of genetic or environmental perturbations on pathways involving GDP-alpha-D-mannose.
Cultured Fibroblast Models for Glycosylation Disorders
Cultured human fibroblasts are a valuable model for studying Congenital Disorders of Glycosylation (CDG), a group of inherited diseases caused by defects in glycoprotein (B1211001) biosynthesis. oup.comnih.gov Research has shown that fibroblasts from patients with phosphomannomutase (PMM) deficiency, a type of CDG, have significantly lower levels of GDP-mannose compared to normal fibroblasts. oup.comresearchgate.net Supplementation of the culture medium with mannose was found to increase the intracellular concentration of GDP-mannose in these patient-derived fibroblasts, partially correcting the glycosylation defect. oup.comnih.govoup.com These studies highlight the utility of fibroblast models in understanding the biochemical basis of CDG and for testing potential therapeutic strategies.
| Cell Type | Condition | GDP-Mannose Level (pmol/10⁶ cells) | Reference |
| Normal Fibroblasts | Standard Culture | 23.5 | oup.comresearchgate.net |
| PMM-deficient Fibroblasts | Standard Culture | 2.3 - 2.7 | oup.comresearchgate.net |
| PMM-deficient Fibroblasts | + 1 mM Mannose | ~15.5 | nih.gov |
| PMI-deficient Fibroblasts | Standard Culture | 4.6 | nih.gov |
| PMI-deficient Fibroblasts | + 1 mM Mannose | 24.6 | nih.gov |
| PMM: Phosphomannomutase, PMI: Phosphomannose Isomerase |
Model Organism Studies for Pathway Elucidation
Model organisms provide a powerful in vivo context to dissect the complex metabolic pathways involving GDP-alpha-D-mannose.
Microbial Models (e.g., Escherichia coli, Corynebacterium glutamicum, Mycobacterium tuberculosis)
Escherichia coli : This bacterium is a workhorse for metabolic engineering and pathway elucidation. The de novo pathway for GDP-L-fucose synthesis in E. coli starts from GDP-D-mannose. nih.govresearchgate.net The enzymes involved, such as GDP-mannose 4,6-dehydratase (GMD), have been structurally and kinetically characterized. rcsb.org Genetically engineered E. coli strains have been created to produce GDP-mannose and its derivatives by manipulating genes involved in mannose metabolism. nih.gov For instance, deleting the cps genes, which are responsible for colanic acid synthesis, blocks the primary use of GDP-mannose, allowing it to accumulate or be channeled into other pathways. nih.gov
Corynebacterium glutamicum : This bacterium is another important model for metabolic engineering. Wild-type C. glutamicum has been engineered to produce GDP-L-fucose from glucose and mannose by introducing genes from E. coli that convert GDP-D-mannose to GDP-L-fucose. nih.govewha.ac.kr Overexpression of the endogenous genes manB (phosphomannomutase) and manC (GTP-mannose-1-phosphate guanylyltransferase) further increased the production of GDP-L-fucose by enhancing the synthesis of the precursor, GDP-D-mannose. nih.govewha.ac.kr
Mycobacterium tuberculosis : In this pathogenic bacterium, GDP-mannose is a crucial precursor for the synthesis of various cell wall components, including lipoarabinomannan (LAM) and phosphatidylinositol mannosides (PIMs), which are essential for the bacterium's viability and virulence. researchgate.netnih.govnih.gov The enzyme GDP-mannose pyrophosphorylase (ManC), which catalyzes the formation of GDP-D-mannose, has been purified and characterized from Mycobacterium smegmatis. nih.gov Studies have shown that this enzyme is specific for mannose-1-phosphate and GTP. nih.gov Knockdown of the manB gene, which encodes mannose-1-phosphate guanylyltransferase, in M. tuberculosis resulted in decreased cell growth and altered cell morphology, highlighting the importance of the GDP-mannose biosynthesis pathway as a potential drug target. nih.gov
Plant Models (e.g., Arabidopsis thaliana)
Arabidopsis thaliana : This model plant has been instrumental in elucidating the role of GDP-mannose in various biosynthetic pathways, including the synthesis of ascorbic acid (vitamin C) and cell wall polysaccharides. nih.gov The VTC1 gene in Arabidopsis encodes GDP-mannose pyrophosphorylase, and mutants with a defective VTC1 gene have reduced levels of ascorbic acid. nih.gov This discovery provided genetic evidence for the involvement of GDP-mannose in vitamin C biosynthesis. nih.gov Furthermore, GDP-mannose is the precursor for GDP-L-fucose, a component of cell wall polysaccharides. pnas.org The mur1 mutant, which is deficient in GDP-D-mannose-4,6-dehydratase, lacks L-fucose in its cell walls. pnas.org Studies on Arabidopsis have also shown that GDP-mannose is a substrate for the synthesis of galactoglucomannan, a component of seed-coat mucilage. nih.gov
| Enzyme | Gene | Organism | Function in GDP-Mannose Pathway | Reference |
| GDP-mannose pyrophosphorylase | VTC1 | Arabidopsis thaliana | Synthesis of GDP-mannose | nih.govnih.gov |
| GDP-D-mannose-4,6-dehydratase | mur1 | Arabidopsis thaliana | First step in conversion of GDP-mannose to GDP-L-fucose | pnas.org |
| Phosphomannomutase | manB | Corynebacterium glutamicum | Conversion of mannose-6-phosphate to mannose-1-phosphate | nih.govewha.ac.kr |
| GTP-mannose-1-phosphate guanylyltransferase | manC | Corynebacterium glutamicum | Synthesis of GDP-D-mannose from mannose-1-phosphate and GTP | nih.govewha.ac.kr |
| Mannose-1-phosphate guanylyl transferase | manB | Mycobacterium tuberculosis | Catalyzes the synthesis of GDP-mannose | nih.gov |
| GDP-mannose pyrophosphorylase | ManC | Mycobacterium smegmatis | Catalyzes the formation of GDP-D-mannose | nih.gov |
Q & A
Basic: What are the primary biochemical applications of GDP-alpha-D-Mannose, Disodium Salt in glycobiology research?
This compound (GDP-Man) serves as a critical substrate for mannosyltransferases in N-linked glycosylation pathways, enabling the study of glycoprotein and glycolipid biosynthesis. Methodologically, researchers employ it in enzymatic assays to track mannose incorporation into oligosaccharide chains using techniques like radiolabeling (e.g., C-GDP-Man) or fluorescence-based detection . Its disodium salt form enhances solubility in aqueous buffers, making it suitable for in vitro reconstitution of glycosylation pathways .
Basic: How can researchers validate the purity and structural integrity of this compound?
Purity validation typically involves:
- HPLC with UV detection (260 nm for nucleotide absorbance) to assess nucleotide contamination .
- NMR spectroscopy (H and P) to confirm the α-anomeric configuration of the mannose moiety and phosphate linkages .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., 649.3 g/mol) and detect degradation products like GDP or free mannose .
Discrepancies in CAS numbers (e.g., 148296-46-2 vs. 103301-73-1) require cross-referencing with supplier COA and structural validation .
Advanced: How do conflicting kinetic parameters (e.g., KiK_iKi) for GDP-Man in enzyme inhibition studies arise, and how can they be resolved?
Conflicting values (e.g., 14.7 μM vs. 115 μM in ) may stem from:
- Enzyme source variability : Recombinant vs. native enzymes (e.g., human vs. bacterial mannosyltransferases).
- Assay conditions : pH, temperature, or cofactor (e.g., Mn) concentrations affecting substrate affinity .
To resolve contradictions, standardize assays using: - Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Competitive inhibition plots with fixed GTP or mannose-1-P concentrations .
Advanced: What experimental strategies address the instability of GDP-Man in long-term enzymatic studies?
GDP-Man degrades via hydrolysis of the β-phosphate bond. Mitigation strategies include:
- Low-temperature storage : Prepare aliquots stored at -80°C to prevent freeze-thaw cycles .
- Stabilizing additives : Include 1–5 mM Mg or EDTA-free buffers to chelate divalent cations that accelerate hydrolysis .
- Real-time monitoring : Use coupled assays with pyruvate kinase to regenerate GDP-Man from GTP and mannose-1-phosphate .
Advanced: How can researchers optimize GDP-Man utilization in cell-based glycosylation studies with low permeability?
GDP-Man’s poor membrane permeability limits its use in live-cell systems. Solutions include:
- Electroporation or microinjection for direct cytosolic delivery.
- Pro-drug analogs : Synthesize permeant acetoxymethyl esters of GDP-Man, which are hydrolyzed intracellularly .
- Metabolic labeling : Use C-mannose precursors to trace de novo GDP-Man synthesis via LC-MS .
Advanced: What methodologies reconcile discrepancies in GDP-Man’s role in alginate biosynthesis vs. fucose metabolism?
GDP-Man is a precursor for GDP-L-fucose via the GDP-4-keto-6-deoxy-D-mannose intermediate. However, in Pseudomonas, it directly contributes to alginate synthesis via GDP-mannose dehydrogenase (GMD). To dissect these pathways:
- Knockout strains : Use GMD-null mutants to block alginate production while retaining fucose synthesis .
- Isotope tracing : Apply C-GDP-Man to track carbon flux into alginate vs. fucosylated glycans .
Advanced: How can computational modeling enhance the design of GDP-Man analogs for glycosyltransferase inhibition?
- Docking simulations : Use software like AutoDock to predict binding poses of GDP-Man analogs (e.g., GDP-2-deoxy-mannose) in mannosyltransferase active sites .
- MD simulations : Analyze analog stability and interaction lifetimes with key residues (e.g., Asp/Glu in catalytic pockets) .
- QSAR models : Correlate substituent electronegativity with inhibitory potency to guide synthetic efforts .
Advanced: What are the pitfalls in interpreting NMR data for GDP-Man in complex biological mixtures?
- Signal overlap : Mannose anomeric protons (δ 5.1–5.4 ppm) may overlap with other glycans. Use 2D H-C HSQC to resolve cross-peaks .
- Paramagnetic broadening : Metal ions (e.g., Mn) in buffers can broaden peaks. Chelate with EDTA or use deuterated buffers .
- Quantitation errors : Integrate GDP-Man peaks against an internal standard (e.g., DSS) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
